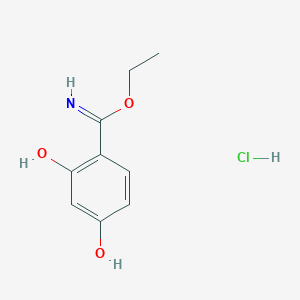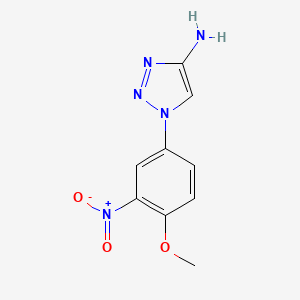
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring, which is attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method starts with the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to a series of reactions, including azide formation and cycloaddition, to yield the final triazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product is 1-(4-Methoxy-3-aminophenyl)-1H-1,2,3-triazol-4-amine.
Substitution of Methoxy Group: The products depend on the substituent introduced, such as 1-(4-Hydroxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrophenylacetic acid: Similar in structure but contains an acetic acid group instead of a triazole ring.
4-Methoxy-3-nitrophenylmethanol: Contains a methanol group instead of a triazole ring.
Uniqueness
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both a triazole ring and a nitro group, which confer distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the nitro group can undergo redox reactions, making this compound versatile in research and industrial applications.
Properties
Molecular Formula |
C9H9N5O3 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)triazol-4-amine |
InChI |
InChI=1S/C9H9N5O3/c1-17-8-3-2-6(4-7(8)14(15)16)13-5-9(10)11-12-13/h2-5H,10H2,1H3 |
InChI Key |
KHGHTFAPSFPQLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)

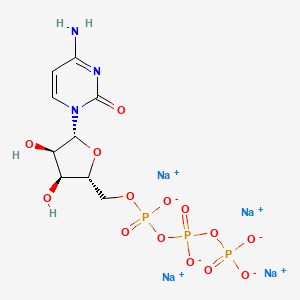
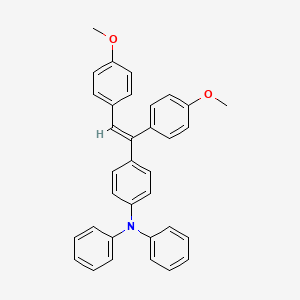
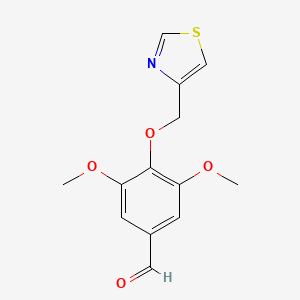
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)


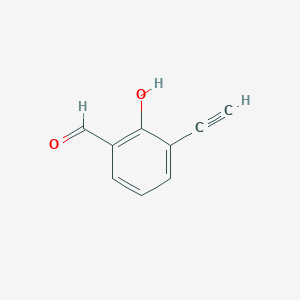
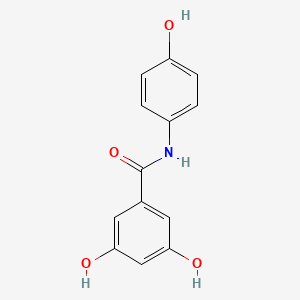
![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)

